Cas no 2138332-34-8 (1-{Bicyclo[3.2.0]heptan-2-yl}piperidin-4-ol)

1-{Bicyclo[3.2.0]heptan-2-yl}piperidin-4-ol is a bicyclic compound featuring a piperidin-4-ol moiety, which may exhibit potential utility in medicinal chemistry and organic synthesis. Its unique structural framework, combining a rigid bicyclo[3.2.0]heptane system with a flexible piperidine ring, offers opportunities for stereoselective modifications and targeted interactions with biological systems. The hydroxyl group at the 4-position of the piperidine ring enhances its polarity, potentially improving solubility and enabling further derivatization. This compound could serve as a valuable intermediate in the development of pharmacologically active molecules, particularly in the design of central nervous system (CNS) agents or enzyme inhibitors. Its synthetic versatility makes it a candidate for exploratory research in drug discovery.
1-{Bicyclo[3.2.0]heptan-2-yl}piperidin-4-ol structure
2138332-34-8 structure
商品名:1-{Bicyclo[3.2.0]heptan-2-yl}piperidin-4-ol
CAS番号:2138332-34-8
MF:C12H21NO
メガワット:195.301243543625
CID:6082268
PubChem ID:165469731

1-{Bicyclo[3.2.0]heptan-2-yl}piperidin-4-ol 化学的及び物理的性質

名前と識別子

    • 1-{bicyclo[3.2.0]heptan-2-yl}piperidin-4-ol
    • 2138332-34-8
    • EN300-766343
    • 1-{Bicyclo[3.2.0]heptan-2-yl}piperidin-4-ol
    • インチ: 1S/C12H21NO/c14-10-5-7-13(8-6-10)12-4-2-9-1-3-11(9)12/h9-12,14H,1-8H2
    • InChIKey: DPXFKYDPPQPOJS-UHFFFAOYSA-N
    • ほほえんだ: OC1CCN(CC1)C1CCC2CCC21

計算された属性

  • せいみつぶんしりょう: 195.162314293g/mol
  • どういたいしつりょう: 195.162314293g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 210
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 3
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • トポロジー分子極性表面積: 23.5Ų

1-{Bicyclo[3.2.0]heptan-2-yl}piperidin-4-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-766343-1.0g
1-{bicyclo[3.2.0]heptan-2-yl}piperidin-4-ol
2138332-34-8 95%
1.0g
$2475.0 2024-05-22
Enamine
EN300-766343-10.0g
1-{bicyclo[3.2.0]heptan-2-yl}piperidin-4-ol
2138332-34-8 95%
10.0g
$10643.0 2024-05-22
Enamine
EN300-766343-0.05g
1-{bicyclo[3.2.0]heptan-2-yl}piperidin-4-ol
2138332-34-8 95%
0.05g
$2079.0 2024-05-22
Enamine
EN300-766343-0.5g
1-{bicyclo[3.2.0]heptan-2-yl}piperidin-4-ol
2138332-34-8 95%
0.5g
$2376.0 2024-05-22
Enamine
EN300-766343-5.0g
1-{bicyclo[3.2.0]heptan-2-yl}piperidin-4-ol
2138332-34-8 95%
5.0g
$7178.0 2024-05-22
Enamine
EN300-766343-0.1g
1-{bicyclo[3.2.0]heptan-2-yl}piperidin-4-ol
2138332-34-8 95%
0.1g
$2178.0 2024-05-22
Enamine
EN300-766343-0.25g
1-{bicyclo[3.2.0]heptan-2-yl}piperidin-4-ol
2138332-34-8 95%
0.25g
$2277.0 2024-05-22
Enamine
EN300-766343-2.5g
1-{bicyclo[3.2.0]heptan-2-yl}piperidin-4-ol
2138332-34-8 95%
2.5g
$4851.0 2024-05-22

1-{Bicyclo[3.2.0]heptan-2-yl}piperidin-4-ol 関連文献

1-{Bicyclo[3.2.0]heptan-2-yl}piperidin-4-olに関する追加情報

Introduction to 1-{Bicyclo[3.2.0]heptan-2-yl}-piperidin-4-ol (CAS No. 2138332-34-8)

1-{Bicyclo[3.2.0]heptan-2-yl}-piperidin-4-ol, identified by its CAS number 2138332-34-8, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, characterized by its bicyclic structure and piperidine moiety, has garnered attention due to its potential applications in drug discovery and development. The unique structural framework of this compound, combining a bicyclo[3.2.0]heptane scaffold with a piperidine ring, offers a versatile platform for molecular modifications and functionalization, making it a valuable candidate for further exploration.

The bicyclo[3.2.0]heptane core of 1-{Bicyclo[3.2.0]heptan-2-yl}-piperidin-4-ol contributes to its distinct chemical properties, including steric hindrance and electronic distribution, which can influence its interactions with biological targets. This structural feature is particularly relevant in the design of molecules that require precise binding to specific enzymes or receptors. The piperidine ring, on the other hand, is a common pharmacophore in many bioactive compounds, known for its ability to enhance solubility and metabolic stability.

In recent years, there has been growing interest in the development of novel scaffolds that can improve drug efficacy and reduce side effects. The compound 1-{Bicyclo[3.2.0]heptan-2-yl}-piperidin-4-ol fits well within this context, as its unique structure provides a balance between rigidity and flexibility, allowing for the optimization of pharmacokinetic profiles. Researchers have been exploring derivatives of this compound to identify new therapeutic agents with improved pharmacological properties.

One of the most compelling aspects of 1-{Bicyclo[3.2.0]heptan-2-yl}-piperidin-4-ol is its potential in modulating biological pathways associated with neurological disorders. Preliminary studies have suggested that this compound may interact with neurotransmitter systems, making it a promising candidate for the development of treatments for conditions such as depression, anxiety, and neurodegenerative diseases. The ability of the piperidine moiety to engage with central nervous system receptors has been particularly highlighted in these investigations.

The synthesis of 1-{Bicyclo[3.2.0]heptan-2-yl}-piperidin-4-ol presents both challenges and opportunities for synthetic chemists. The construction of the bicyclo[3.2.0]heptane ring system requires careful planning to ensure high yield and purity. Advances in synthetic methodologies have enabled more efficient routes to this core structure, facilitating access to a range of derivatives for further testing.

In addition to its potential therapeutic applications, 1-{Bicyclo[3.2.0]heptan-2-yl}-piperidin-4-ol has shown promise in industrial applications as well. Its unique properties make it suitable for use as an intermediate in the synthesis of more complex molecules, contributing to the development of new materials and chemicals with specialized functions.

The future direction of research on 1-{Bicyclo[3.2.0]heptan-2-yl}-piperidin-4-ol is likely to focus on expanding its chemical space through structural modifications and exploring its interactions with various biological targets. Computational modeling and high-throughput screening techniques are expected to play crucial roles in identifying new derivatives with enhanced activity and selectivity.

The compound's versatility makes it an attractive scaffold for drug discovery programs aimed at addressing unmet medical needs across multiple therapeutic areas. As our understanding of biological systems continues to evolve, so too will the applications of molecules like 1-{Bicyclo[3.2.0]heptan-2-yl}-piperidin-4-ol, opening up new possibilities for therapeutic intervention.

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